[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate
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Overview
Description
[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate is a complex organic compound with a unique structure. This compound is part of the steroid family and exhibits significant biological activity. It is characterized by its multiple hydroxyl groups and a pentanoate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate involves several steps. The starting material is typically a steroidal precursor, which undergoes a series of hydroxylation, acetylation, and esterification reactions. The reaction conditions often include the use of strong acids or bases, organic solvents, and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reaction time. Advanced techniques like chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce secondary alcohols .
Scientific Research Applications
[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: It serves as a model compound for studying steroid metabolism and function.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of [(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate involves its interaction with specific molecular targets and pathways. It binds to steroid receptors, modulating gene expression and protein synthesis. This interaction leads to various physiological effects, including anti-inflammatory and anti-proliferative actions .
Comparison with Similar Compounds
Similar Compounds
- [(8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one]
- [(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one]
Uniqueness
[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C26H36O6 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C26H36O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h9,11,13,18-20,23,27,29H,4-8,10,12,14-15H2,1-3H3/t18?,19?,20?,23?,24-,25-,26-/m0/s1 |
InChI Key |
BOFKYYWJAOZDPB-AWVQXNKLSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO |
Origin of Product |
United States |
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